1,3-Phenylene diisocyanate

Descripción general

Descripción

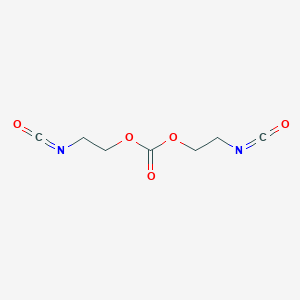

1,3-Phenylene diisocyanate is a white to off-white fused solid . It has a linear formula of C6H4(NCO)2 and a molecular weight of 160.13 . It is used as a reagent in the synthesis of polyurethane materials and other thermoplastics .

Synthesis Analysis

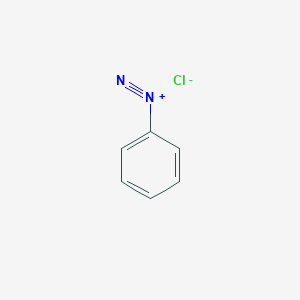

1,3-Phenylene diisocyanate can be incorporated into perovskite films using an antisolvent technique . The introduction of water triggers the in situ polymerization of 1,3-Phenylene diisocyanate .Molecular Structure Analysis

The molecular structure of 1,3-Phenylene diisocyanate is characterized by two NCO groups as their key reactive sites . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

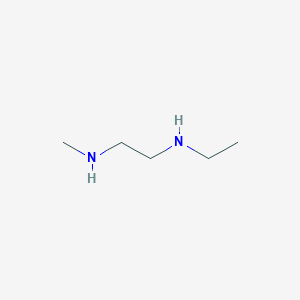

1,3-Phenylene diisocyanate is incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis

1,3-Phenylene diisocyanate has a boiling point of 121 °C/25 mmHg and a melting point of 49-51 °C . It is stored at a temperature of 2-8°C . The molar refractive index is 44.67 and the molar volume is 136.7 m3/mol .Aplicaciones Científicas De Investigación

1. Enhanced Efficiency and Stability of Inverted Perovskite Solar Cells 1,3-Phenylene diisocyanate has been used in the realm of photovoltaics, specifically in the enhancement of inverted perovskite solar cells . The incorporation of 1,3-Phenylene diisocyanate into the perovskite film using an antisolvent technique has led to a notable enhancement in both the efficiency and stability of perovskite solar cells .

2. Synthesis of Polyimides with Enhanced Solubility and Thermostability Polyimides synthesized from diisocyanate have enhanced solubility and thermostability properties . This is achieved through a direct low-temperature one-step polymerization process in NMP solvent . The resulting polyimides are not only organo-soluble but also exhibit ultra-high thermal stability up to 580 °C at 5% weight loss .

3. Preparation of Adamantyl-containing Diurea and Thiourea Derivatives 1,3-Phenylene diisocyanate can be used as an organic building block to prepare adamantyl-containing diurea and thiourea derivatives . These derivatives are applicable as potent mammalian and human soluble epoxide hydrolase inhibitors .

4. Synthesis of Polyethylene Glycol (PEG)/Silica Composite Material 1,3-Phenylene diisocyanate serves as a coupling agent in the synthesis of polyethylene glycol (PEG)/silica composite material . This synthesis uses dibutyltin dilaurate (DBTDL) as a catalyst .

Mecanismo De Acción

Target of Action

1,3-Phenylene diisocyanate (1,3-PDI) is a compound primarily used in the production of polyurethane resins . Its primary targets are the molecules that it reacts with to form these resins, such as water and other nucleophiles .

Mode of Action

1,3-PDI interacts with its targets through a process known as condensation polymerization . In the presence of water, 1,3-PDI undergoes a reaction that leads to the formation of polyurea . This reaction is triggered by the nucleophilic attack of water on the isocyanate groups of 1,3-PDI, leading to the formation of amines and carbon dioxide . The newly formed amines can further react with isocyanate groups to form urea linkages .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-PDI is the formation of polyurea resins . These resins are used in various applications, including coatings, adhesives, and elastomers .

Pharmacokinetics

It’s important to note that 1,3-pdi is a volatile and reactive compound . It can be absorbed through inhalation and skin contact, and due to its reactivity, it can cause irritation and sensitization .

Result of Action

The primary result of 1,3-PDI’s action is the formation of polyurea resins . These resins have various industrial applications due to their durability and versatility .

Action Environment

The action of 1,3-PDI is influenced by environmental factors such as the presence of water and other nucleophiles . The reactivity of 1,3-PDI can also be influenced by temperature and pH . Proper storage and handling of 1,3-PDI are crucial to maintain its stability and efficacy .

Safety and Hazards

1,3-Phenylene diisocyanate is highly flammable and can easily be ignited by heat, sparks, or flames . It is toxic; inhalation, ingestion, or contact with vapors, dusts, or substance may cause severe injury, burns, or death . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Direcciones Futuras

1,3-Phenylene diisocyanate has been used in the realm of photovoltaics, specifically in organometallic hybridized perovskite solar cells (PSCs) . The use of 1,3-Phenylene diisocyanate in PSCs has led to a noteworthy power conversion efficiency (PCE) of 24.66% . This approach provides new directions and methods for improving the efficiency and stability of PSCs .

Propiedades

IUPAC Name |

1,3-diisocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSXKTVMPXHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Record name | 1,3-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044792 | |

| Record name | 1,3-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | 1,3-Phenylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3-Phenylene diisocyanate | |

CAS RN |

123-61-5 | |

| Record name | 1,3-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Phenylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Phenylene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOCYANATOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44H9MFH1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

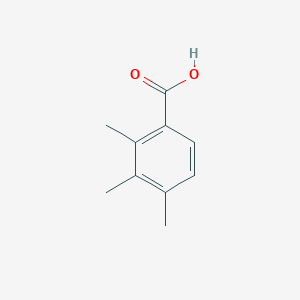

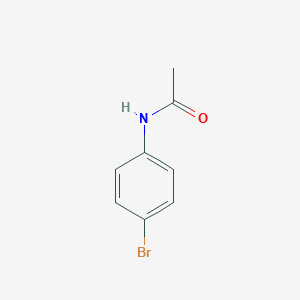

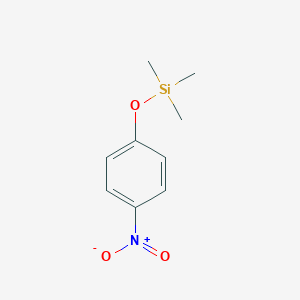

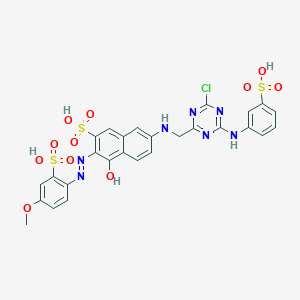

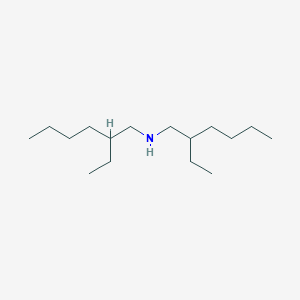

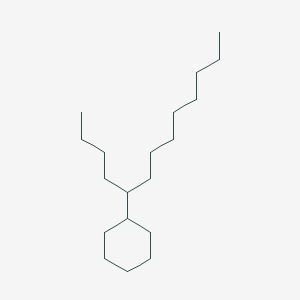

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.